molecular formula C18H24N6O4 B2895161 N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 673491-06-0

N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2895161
CAS No.: 673491-06-0
M. Wt: 388.428
InChI Key: RZIJYAVXNZJEGA-UHFFFAOYSA-N
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Description

“N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine” is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.

    Substitution reactions: Introducing the cyclohexyl and dimethoxyphenyl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the cyclohexyl ring.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, organometallic reagents, or strong bases.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: Used as a building block for creating new compounds with potential biological activity.

Biology

    Biological assays: Investigated for its effects on various biological systems, including enzyme inhibition and receptor binding.

Medicine

    Drug development: Potential lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

    Material science: May be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the aromatic and cyclohexyl groups might influence binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N4-cyclohexyl-N2-phenyl-5-nitropyrimidine-2,4,6-triamine
  • N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-pyrimidine-2,4,6-triamine

Uniqueness

“N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine” is unique due to the presence of both the nitro group and the dimethoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-N-cyclohexyl-2-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4/c1-27-12-8-9-14(28-2)13(10-12)21-18-22-16(19)15(24(25)26)17(23-18)20-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H4,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIJYAVXNZJEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=C(C(=N2)NC3CCCCC3)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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